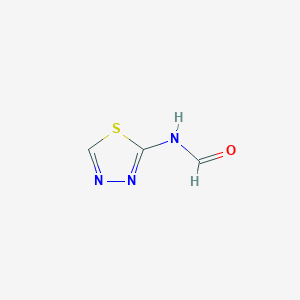

N-(1,3,4-Thiadiazol-2-yl)formamide

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the development of new pharmaceuticals. Their prevalence in nature and their ability to engage in a wide range of biological interactions make them indispensable tools for drug designers. The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for pharmacological activity.

Overview of the 1,3,4-Thiadiazole (B1197879) Nucleus as a Pharmacophore

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. nih.govbenthamdirect.com This scaffold is considered a pharmacophore, a molecular feature that is essential for a drug's pharmacological activity. Its aromatic nature contributes to its stability in biological systems, and the presence of the sulfur and nitrogen atoms provides sites for hydrogen bonding and other interactions with biological targets. researchgate.netrsc.org The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525), a core structure in nucleic acids, which may explain its ability to interfere with processes like DNA replication. mdpi.com This structural feature, combined with its mesoionic character, allows 1,3,4-thiadiazole derivatives to readily cross cellular membranes and interact with various biological targets. mdpi.com Consequently, this scaffold is a common feature in a wide array of medicinal agents. nih.gov

The versatility of the 1,3,4-thiadiazole ring has led to the development of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and anticancer properties. nih.govnih.govresearchgate.net

Chemical Relevance of N-(1,3,4-Thiadiazol-2-yl)formamide Derivatives

This compound is a derivative of the 1,3,4-thiadiazole core, characterized by a formamide (B127407) group attached to the second position of the thiadiazole ring. This specific substitution pattern provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of related compounds. The formamide group itself can participate in hydrogen bonding, potentially enhancing the binding affinity of its derivatives to their biological targets. The synthesis of this compound and its analogues is a key area of research, as these compounds serve as important intermediates in the creation of more complex molecules with tailored pharmacological profiles. For instance, 2-Amino-1,3,4-thiadiazole (B1665364), a closely related precursor, is used as an intermediate in the synthesis of ceftaroline, an antibiotic. chemicalbook.com

Research Scope and Objectives in the Context of this compound

The primary objective of research into this compound and its derivatives is to explore their potential as therapeutic agents. This involves the synthesis of new analogues, the evaluation of their biological activities against various diseases, and the establishment of structure-activity relationships (SAR). SAR studies are crucial for understanding how different chemical modifications to the core structure influence pharmacological effects, which in turn guides the design of more potent and selective drug candidates. nih.govresearchgate.net The ultimate goal is to develop novel therapeutics that can address unmet medical needs.

Detailed Research Findings

The exploration of the 1,3,4-thiadiazole scaffold has yielded a wealth of data on the biological activities of its derivatives. The following table summarizes some of the key pharmacological activities associated with this versatile nucleus.

| Pharmacological Activity | Description | Key Findings |

| Anticancer | The ability to inhibit the growth of or kill cancer cells. | 1,3,4-Thiadiazole derivatives have shown significant antiproliferative activity against various cancer cell lines, including human colon carcinoma and hepatocellular carcinoma. mdpi.com Some compounds have demonstrated high potency with IC50 values in the low micromolar range. mdpi.com |

| Antimicrobial | The ability to kill or inhibit the growth of microorganisms such as bacteria and fungi. | Derivatives of 1,3,4-thiadiazole have exhibited broad-spectrum antimicrobial activity. rsc.orgresearchgate.net |

| Anti-inflammatory | The ability to reduce inflammation. | Certain 1,3,4-thiadiazole compounds have demonstrated anti-inflammatory properties. researchgate.nethumanjournals.com |

| Antiviral | The ability to inhibit the replication of viruses. | The 1,3,4-thiadiazole scaffold has been identified as a potential pharmacophore for antiviral activity, particularly against RNA viruses. researchgate.net |

| Anticonvulsant | The ability to prevent or reduce the severity of seizures. | The 1,3,4-thiadiazole nucleus has been incorporated into compounds showing anticonvulsant effects. researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c7-1-4-3-6-5-2-8-3/h1-2H,(H,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBASNNDGMPQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 1,3,4 Thiadiazol 2 Yl Formamide and Its Derivatives

Classical Synthesis Routes for 1,3,4-Thiadiazolesresearchgate.netnih.gov

The synthesis of the 1,3,4-thiadiazole (B1197879) ring system is a well-established field in heterocyclic chemistry, with numerous methods developed over the years. sbq.org.brresearchgate.net These classical routes often serve as the foundation for preparing a wide array of substituted 1,3,4-thiadiazoles, including those that are precursors to or derivatives of N-(1,3,4-Thiadiazol-2-yl)formamide.

Cyclization of Thiosemicarbazide (B42300) Derivativesresearchgate.netptfarm.plorganic-chemistry.orgjocpr.comresearchgate.netbu.edu.eg

The cyclization of thiosemicarbazide and its derivatives is one of the most prevalent and efficient methods for constructing the 1,3,4-thiadiazole ring. sbq.org.br This approach is versatile, allowing for the introduction of various substituents onto the thiadiazole core.

A common and direct route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the acylation of thiosemicarbazide to form an acylthiosemicarbazide intermediate, which is then cyclized through dehydration. nih.gov This dehydration is typically facilitated by strong acids such as sulfuric acid, polyphosphoric acid, or phosphorus halides. nih.gov A notable method involves the use of methane (B114726) sulphonic acid as a dehydrating agent, which can lead to high yields and purity of the resulting thiadiazole. nih.gov The reaction of thiosemicarbazide with carboxylic acids in the presence of a polyphosphate ester (PPE) also provides a one-pot synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives without the need for toxic reagents like phosphorus oxychloride. encyclopedia.pub

For instance, reacting thiosemicarbazide derivatives with acetyl chloride can directly yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov Similarly, cyclization of acyl derivatives of thiosemicarbazide in an acidic medium generally leads to the formation of 1,3,4-thiadiazole derivatives. ptfarm.pl For example, (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides react with 4-phenylthiosemicarbazide (B147422) to produce acylthiosemicarbazide derivatives, which upon cyclization in an acidic medium, yield the corresponding 1,3,4-thiadiazole derivatives. ptfarm.plnih.gov

A solid-phase synthesis approach has also been developed, where a thiosemicarbazide resin undergoes desulfurative cyclization using reagents like p-toluenesulfonyl chloride (p-TsCl) to form a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. acs.orgnih.gov This resin can then be further functionalized. acs.orgnih.gov

Table 1: Examples of Dehydrative Cyclization of Acyl Thiosemicarbazides

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Thiosemicarbazide derivatives | Phosphoric acid | 2-amino-5-substituted-1,3,4-thiadiazoles | 30-50 | sbq.org.br |

| Thiosemicarbazide | Carboxylic acid, Sulfuric acid | 2-amino-5-substituted-1,3,4-thiadiazoles | 35-80 | sbq.org.br |

| (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides and 4-phenylthiosemicarbazide | 25% HCl or conc. H₂SO₄ | 1,3,4-thiadiazole derivatives | 72-73 | ptfarm.pl |

| Thiosemicarbazide resin | p-TsCl, pyridine | 2-amido-5-amino-1,3,4-thiadiazole resin | Not specified | acs.orgnih.gov |

Carbon disulfide is a key reagent in the synthesis of certain 1,3,4-thiadiazole derivatives, particularly those bearing a thiol group. The reaction of thiosemicarbazide with carbon disulfide can lead to the formation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363). sbq.org.br For example, treating 4-(4-nitrophenyl)thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide (B78521) results in the formation of 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione. nih.gov

Historically, the reaction between hydrazine (B178648) hydrate (B1144303) and carbon disulfide in the presence of alcoholic ammonia (B1221849) was one of the earliest methods to produce 2,5-dithiol-1,3,4-thiadiazole. sbq.org.br A later improvement involved the reaction of thiosemicarbazide with carbon disulfide, which yielded the product in a higher yield. sbq.org.br

Thiosemicarbazides can undergo condensation reactions with aldehydes to form thiosemicarbazones. These intermediates can then be cyclized to form 1,3,4-thiadiazole derivatives. For example, thiosemicarbazones can be oxidatively cyclized using ferric chloride to yield 2-amino-1,3,4-thiadiazole derivatives. researchgate.net Another method involves the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation to produce 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Aromatic and heterocyclic amines can be converted to thiosemicarbazides by treatment with carbon disulfide in ammonium (B1175870) hydroxide, followed by refluxing with hydrazine hydrate in ethanol (B145695). jocpr.com These thiosemicarbazides can then be cyclized. jocpr.com

Reactions Involving Thioformamidesencyclopedia.pubnih.govnih.gov

While less common than routes starting from thiosemicarbazide, methods involving thioformamides have also been reported for the synthesis of 1,3,4-thiadiazoles.

Utilization of Vilsmeier Reagent in 1,3,4-Thiadiazole Synthesisresearchgate.netorganic-chemistry.org

The Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can be used as a cyclodehydrating agent in the synthesis of 1,3,4-thiadiazoles. researchgate.netresearchgate.net A one-pot synthesis method has been developed where carboxylic acids and hydrazine are converted to 1,3,4-thiadiazoles in the presence of the Vilsmeier reagent and Lawesson's reagent. researchgate.net This method is advantageous due to its simplicity, mild reaction conditions, and good to excellent yields. researchgate.net

Modern and Efficient Synthetic Approaches

The synthesis of this compound derivatives has been significantly advanced by modern techniques that offer improvements over classical methods in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including 1,3,4-thiadiazole derivatives. nanobioletters.comnih.gov This technique dramatically reduces reaction times, often from hours or days to mere minutes, while frequently improving product yields. nih.govresearchgate.net For instance, the synthesis of N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives was achieved in significantly shorter times compared to conventional heating methods. researchgate.net Similarly, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized with enhanced yields and reaction rates under microwave irradiation compared to classical heating. nih.gov The efficiency of microwave heating has also been demonstrated in the synthesis of tetrahydropyrimidine (B8763341) derivatives incorporating a 1,3,4-oxadiazole (B1194373) core, where reaction times were reduced from 20-24 hours to 22-24 minutes. foliamedica.bg

Research has shown that microwave irradiation can be applied to various reaction types for synthesizing thiadiazole-related structures, including the synthesis of thioether derivatives with 1,2,4-triazole (B32235) moieties, achieving high yields in as little as 15 minutes. nih.gov The benefits of this approach are linked to the efficient and uniform heating of the reaction mixture, which accelerates the rate of reaction. researchgate.net

| Derivative Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine | Hours | Minutes | Noted | researchgate.net |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide | Hours | Minutes | Enhanced Yields | nih.gov |

| Tetrahydropyrimidine with 1,3,4-oxadiazole core | 20-24 hours | 22-24 minutes | Noted | foliamedica.bg |

| Thioether derivatives with 1,2,4-triazole moieties | >4 hours | 15 minutes | 81% Yield | nih.gov |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple starting materials in a single synthetic operation. This approach is valued for its atom economy, reduction of waste, and simplification of purification processes. Several one-pot methods have been developed for the synthesis of the 1,3,4-thiadiazole core and its derivatives.

A notable example is the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives from a thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) as a mild additive, avoiding the use of toxic reagents like phosphorus oxychloride. encyclopedia.pub Another efficient protocol involves the reaction of 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid to produce 1,3,4-thiadiazole-thiazolidine-4-one hybrids. nih.gov Similarly, 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized in a one-pot, two-step reaction from aryl hydrazides and aryl aldehydes using Lawesson's reagent, achieving moderate to high yields. semanticscholar.org These MCRs are advantageous as they avoid the need to isolate intermediate compounds, thereby saving time and resources. semanticscholar.org

Green Chemistry Approaches

Green chemistry principles aim to design chemical processes that are environmentally benign, non-hazardous, and economically viable. researchgate.net In the context of thiadiazole synthesis, green approaches often involve the use of safer solvents, alternative energy sources like ultrasound, and recyclable catalysts. nanobioletters.comresearchgate.net

Synthesis of Key Intermediates for this compound Derivatization

The construction of this compound derivatives relies on the availability of key building blocks, primarily the 2-amino-1,3,4-thiadiazole scaffold and related amide precursors.

Preparation of 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole ring is a fundamental structural unit for a vast array of derivatives. A common and straightforward method for its synthesis involves the cyclization of thiosemicarbazide or its derivatives. For instance, reacting thiosemicarbazide with various acids in the presence of a dehydrating agent like phosphorous oxychloride is a one-step method to obtain 2-amino-1,3,4-thiadiazoles. researchgate.net

Another well-established route is the condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation, which provides a facile and scalable synthesis of 2-amino-substituted 1,3,4-thiadiazoles. acs.org Variations of this approach include the cyclization of thiosemicarbazide with carbon disulfide in the presence of anhydrous sodium carbonate to yield 2-amino-5-mercapto-1,3,4-thiadiazole, a versatile intermediate for further functionalization. rjptonline.org The reaction between a thiosemicarbazide and a carboxylic acid can also be achieved in a one-pot manner using polyphosphate ester (PPE), which facilitates the three-step process leading to the desired 2-amino-1,3,4-thiadiazole. encyclopedia.pub

| Starting Materials | Key Reagents/Conditions | Product | Reference |

| Thiosemicarbazide, Carboxylic Acid | Phosphorous Oxychloride | 2-Amino-1,3,4-thiadiazole | researchgate.net |

| Thiosemicarbazide, Aldehyde | I₂-mediated oxidative cyclization | 2-Amino-1,3,4-thiadiazole | acs.org |

| Thiosemicarbazide, Carbon Disulfide | Anhydrous Sodium Carbonate | 2-Amino-5-mercapto-1,3,4-thiadiazole | rjptonline.org |

| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole | encyclopedia.pub |

Synthesis of Thiadiazole-Containing Amide Precursors

The formation of the amide bond is a critical step in producing this compound and its derivatives. This is typically achieved by reacting the primary amino group of the 2-amino-1,3,4-thiadiazole scaffold with an appropriate acylating agent.

In multi-step syntheses, 5-amino-1,3,4-thiadiazole-2-thiol can be used as a starting material, which is then treated with acyl chlorides to form the corresponding amide derivatives. ut.ac.ir These precursors can then undergo further reactions, such as S-alkylation, to yield the final target molecules. ut.ac.ir The presence of the amide group on the thiadiazole scaffold has been suggested to be essential for certain biological activities. ut.ac.ir A series of novel amide derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for various applications. nih.gov The synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives highlights a direct approach where the core amine is acylated to produce the final amide product. nih.gov The reaction of 1,3,4-thiadiazole derivatives with reagents like sodium nitrate (B79036) and hydrochloric acid can form a diazonium salt, which is another reactive intermediate for creating more complex structures. chemmethod.com

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted this compound and its broader class of 1,3,4-thiadiazole derivatives often involves cyclization reactions where the formation of specific constitutional isomers (regioisomers) or stereoisomers is a critical consideration. The control over regiochemistry and stereochemistry is paramount for defining the final molecule's three-dimensional structure and, consequently, its biological and chemical properties.

Regioselectivity in 1,3,4-Thiadiazole Ring Formation

Regioselectivity in the synthesis of 1,3,4-thiadiazoles is frequently observed during the cyclization of unsymmetrical precursors, such as substituted thiosemicarbazides. The choice of cyclizing agent and the nature of the substituents on the thiosemicarbazide backbone can direct the reaction pathway to yield a specific regioisomer.

A notable example is the reagent-based regioselective cyclization of thiosemicarbazide intermediates. nih.gov The reaction of a thiosemicarbazide with different reagents can lead to the formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles through regioselective processes. organic-chemistry.org For instance, when a thiosemicarbazide intermediate is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in dimethyl sulfoxide (B87167) (DMSO), it can preferentially form the 1,3,4-oxadiazole ring. organic-chemistry.org Conversely, using p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) in N-methyl-2-pyrrolidone can favor the formation of the 1,3,4-thiadiazole ring. organic-chemistry.org

The regioselectivity of the p-TsCl mediated cyclization can also be influenced by the substituents (R¹ and R²) on the thiosemicarbazide. nih.gov This highlights that both the reagents and the electronic and steric properties of the substituents on the starting material play a crucial role in directing the cyclization. nih.gov

Table 1: Influence of Reagents on Regioselective Cyclization of Thiosemicarbazide Intermediates

| Starting Material | Reagent/Conditions | Predominant Product | Reference |

|---|---|---|---|

| Thiosemicarbazide intermediate | EDC·HCl, DMSO | 2-Amino-1,3,4-oxadiazole | organic-chemistry.org |

| Thiosemicarbazide intermediate | p-TsCl, Et₃N, NMP | 2-Amino-1,3,4-thiadiazole | organic-chemistry.org |

Abbreviations: DMSO (Dimethyl sulfoxide), EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), Et₃N (Triethylamine), NMP (N-methyl-2-pyrrolidone), p-TsCl (p-toluenesulfonyl chloride).

Another example of regiocontrol involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides. nih.gov This reaction was found to proceed in a regioselective manner, yielding angular nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]quinazolin-5-ones instead of the expected linear isomers. This outcome is attributed to electronic control during the synthesis, demonstrating that the intrinsic electronic properties of the heterocyclic precursors can dictate the regiochemical outcome of the annulation. nih.gov

Stereoselectivity in the Synthesis of 1,3,4-Thiadiazole Derivatives

Stereoselectivity becomes a key factor when chiral centers are present in the starting materials or are formed during the synthesis of 1,3,4-thiadiazole derivatives. A prominent example is the synthesis of glycoside derivatives of 1,3,4-thiadiazoles, where the stereochemistry at the anomeric carbon of the sugar moiety is critical.

In a study involving the synthesis of novel 1,3,4-thiadiazole derivatives of glucosides, 2-amino-5-mercapto-1,3,4-thiadiazole was reacted with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. nih.gov The reaction proceeded with high stereoselectivity to yield the β-configured product. This outcome indicates that the nucleophilic substitution reaction at the anomeric carbon occurs via an S(_N)2 mechanism, which results in an inversion of the stereochemical configuration. nih.gov

Table 2: Stereoselective Synthesis of a Glucoside-Thiadiazole Derivative

| Reactant 1 | Reactant 2 | Key Conditions | Product Stereochemistry | Mechanism | Reference |

|---|

This selective formation of one stereoisomer over others is crucial, as different stereoisomers can have vastly different biological activities. The ability to control the stereochemical outcome allows for the synthesis of pure, active compounds for further investigation and application.

Chemical Modifications and Derivatization of the N 1,3,4 Thiadiazol 2 Yl Formamide Scaffold

Substitution Reactions on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) ring exhibits distinct reactivity towards electrophilic and nucleophilic reagents, largely influenced by the electron-withdrawing nature of the nitrogen atoms and the sulfur heteroatom.

The 1,3,4-thiadiazole ring is generally considered electron-deficient, which makes it resistant to electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. However, the presence of activating groups, such as an amino group at the 2-position, can facilitate these reactions, typically directing the incoming electrophile to the 5-position. nih.gov

For instance, 2-amino-1,3,4-thiadiazoles can undergo bromination in the presence of bromine in acetic acid to yield the corresponding 5-bromo derivatives. nih.gov Nitration of 2-amino-1,3,4-thiadiazole (B1665364) with fuming nitric acid at elevated temperatures has also been reported to produce the 5-nitro derivative. nih.gov While direct electrophilic substitution on N-(1,3,4-Thiadiazol-2-yl)formamide is not extensively documented, the formamide (B127407) group can be hydrolyzed to the corresponding 2-amino derivative, which can then undergo electrophilic substitution.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Br₂ in Acetic Acid | 2-Amino-5-bromo-1,3,4-thiadiazole | nih.gov |

| 2-Amino-1,3,4-thiadiazole | Fuming HNO₃ | 2-Amino-5-nitro-1,3,4-thiadiazole | nih.gov |

In contrast to its resistance to electrophilic attack, the carbon atoms of the 1,3,4-thiadiazole ring, particularly at the 2- and 5-positions, are susceptible to nucleophilic attack. This reactivity is enhanced by the presence of a good leaving group, such as a halogen atom. nih.gov

Halogenated 1,3,4-thiadiazoles are therefore valuable intermediates for introducing a variety of functional groups onto the thiadiazole ring. For example, 5-chloro-1,3,4-thiadiazole derivatives readily react with nucleophiles to afford a range of 5-substituted products. nih.gov The bromine atom in 5-bromo-1,3,4-thiadiazole derivatives is also readily displaced by nucleophiles, making it a key synthon for further derivatization. The reaction of 4,7-dibromo mdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine with morpholine (B109124) has been shown to result in the selective monosubstitution of one of the bromine atoms, highlighting the utility of nucleophilic substitution in creating functionalized thiadiazole systems. researchgate.netmdpi.com

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 5-Chloro-2-aryl-1,3,4-thiadiazole | Various Nucleophiles | 5-Substituted-2-aryl-1,3,4-thiadiazole | nih.gov |

| 4,7-Dibromo mdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine | Morpholine | 4-(7-Bromobenzo[d] nih.govmdpi.comresearchgate.netthiadiazol-4-yl)morpholine | mdpi.comresearchgate.net |

Modifications at the Formamide Moiety

The formamide group of this compound provides another site for chemical modification, allowing for the introduction of diverse functionalities.

The formamide nitrogen can, in principle, undergo alkylation. More commonly, the formamide is hydrolyzed to the corresponding 2-amino-1,3,4-thiadiazole, which is then readily acylated or alkylated. nih.gov Amidation of 2-amino-1,3,4-thiadiazole derivatives with various acylating agents, such as acid chlorides or anhydrides, leads to the formation of N-acyl derivatives. For instance, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized through an amidation reaction using EDC and HOBt. nih.gov Similarly, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared via carbodiimide-promoted condensation. researchgate.net Alkylation of the amino group is also a common modification.

| Starting Material | Acylating Agent/Coupling Reagents | Product | Reference |

|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol (B144363) | Phenylacetic acid derivatives, EDC, HOBt | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | nih.gov |

| 5-Aryl-1,3,4-thiadiazol-2-amine | 2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid, EDCI, HOBt | N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives | researchgate.net |

The hydrolysis of the formamide group to the free amine allows for the facile synthesis of Schiff bases through condensation with various aldehydes and ketones. nih.gov This reaction is a widely used method for introducing a diverse range of substituents onto the 2-amino position of the thiadiazole ring. The resulting imine functionality can then serve as a handle for further chemical transformations. A variety of Schiff bases have been synthesized from 2-amino-5-substituted-1,3,4-thiadiazoles and different aromatic aldehydes.

| Starting Material | Aldehyde/Ketone | Product | Reference |

|---|---|---|---|

| 2-Amino-5-(2-hydroxy-phenyl)-1,3,4-thiadiazole | o-Vanillin | Schiff base of o-vanillin and 2-amino-5-(2-hydroxy-phenyl)-1,3,4-thiadiazole | |

| 5-Styryl-2-amino-1,3,4-thiadiazole | Various aromatic aldehydes | Schiff bases of 5-styryl-2-amino-1,3,4-thiadiazole | researchgate.net |

Hybridization with Other Heterocyclic Systems

The this compound scaffold can be elaborated into more complex fused heterocyclic systems, leading to molecules with potentially enhanced biological activities. This is typically achieved by reacting the corresponding 2-amino-1,3,4-thiadiazole derivative with bifunctional reagents.

A prominent example is the synthesis of imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles. This is commonly accomplished by reacting a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone, such as a phenacyl bromide, in a suitable solvent like ethanol (B145695). mdpi.comresearchgate.netnih.gov The reaction proceeds through initial N-alkylation followed by an intramolecular cyclization. mdpi.com

Another important class of hybridized systems is the mdpi.comresearchgate.netnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazoles. These are often synthesized from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can be prepared from thiocarbohydrazide (B147625) and a carboxylic acid derivative. The triazole-thiol then undergoes cyclization with various reagents, such as aromatic aldehydes or isothiocyanates, to form the fused triazolo-thiadiazole ring system. researchgate.netnih.gov

| Starting Material | Reagent | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 2-Amino-5-substituted-1,3,4-thiadiazole | α-Haloketone (e.g., phenacyl bromide) | Imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole | mdpi.comresearchgate.netnih.gov |

| 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Heteroaromatic aldehydes | 6-(Aryl)-3-(5-nitrofuran-2-yl)-5,6-dihydro- mdpi.comresearchgate.netnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole | nih.gov |

| 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Alkyl/aryl isothiocyanates | 6-(Alkyl/aryl amino)-3-(5-nitrofuran-2-yl)- mdpi.comresearchgate.netnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole | nih.gov |

Imidazo[2,1-b]-1,3,4-Thiadiazole Derivatives

The synthesis of imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazoles represents a significant area of development, yielding compounds with a broad spectrum of biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.nettandfonline.com The most prevalent synthetic route involves the condensation reaction between a 2-amino-1,3,4-thiadiazole derivative and an α-haloketone, such as a substituted phenacyl bromide. mdpi.comresearchgate.net This reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization to form the fused bicyclic system.

The reaction is typically carried out in a suitable solvent like ethanol under reflux conditions. mdpi.comresearchgate.net This method allows for the introduction of a wide variety of substituents at the 2-, 5-, and 6-positions of the imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole scaffold, enabling extensive SAR studies. researchgate.net For instance, a series of 2,6-diaryl-imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole derivatives were synthesized and evaluated for anti-inflammatory activity, with some compounds showing better efficacy than the standard drug diclofenac. mdpi.com Another study reported the synthesis of imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole–chalcone hybrids which demonstrated significant cytotoxic activity against several human cancer cell lines. rsc.org

Table 1: Examples of Synthesized Imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole Derivatives and Their Reported Activities

| Derivative Class | Synthetic Precursors | Key Reaction | Reported Biological Activity | Reference |

|---|---|---|---|---|

| 2,6-Diaryl-imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazoles | 5-Aryl-1,3,4-thiadiazol-2-amine, substituted phenacyl bromides | Condensation/Cyclization | Anti-inflammatory, Analgesic | mdpi.com |

| Imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole-chalcones | Imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazole-carboxaldehyde, substituted acetophenones | Claisen-Schmidt Condensation | Anticancer (Cytotoxic) | rsc.org |

| Amide derivatives of imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazoles | Substituted imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazoles | Amidation | Anticancer | tandfonline.com |

| 2-(4-methylbenzyl)-5,6-substituted-imidazo[2,1-b] rsc.orgresearchgate.netmdpi.comthiadiazoles | 2-Amino-5-(4-methylbenzyl)-1,3,4-thiadiazole, α-haloketones | Condensation/Cyclization | Antiproliferative | researchgate.net |

Oxadiazole-Thiadiazole Hybrids

Hybrid molecules incorporating both 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) rings have attracted interest due to their potential as antifungal and anticancer agents. nih.govcapes.gov.br The synthesis of these hybrids typically involves the coupling of pre-functionalized thiadiazole and oxadiazole precursors or the construction of one ring onto the other. A common strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclization of acylhydrazides. organic-chemistry.org Therefore, a key intermediate for creating these hybrids is often a 1,3,4-thiadiazole-containing hydrazide. This intermediate can be reacted with various reagents to form the oxadiazole ring.

For example, a hydrazide derivative of thiadiazole can be condensed with carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride to yield the desired oxadiazole-thiadiazole hybrid. nanobioletters.com Alternatively, reaction with carbon disulfide can lead to a mercapto-oxadiazole intermediate which can be further functionalized. nanobioletters.com Research has shown that certain oxadiazole-thiadiazole hybrids, particularly those bearing a nitro group, exhibit significant antifungal activity. nih.gov

Triazole-Thiadiazole Hybrids

The combination of the 1,3,4-thiadiazole ring with a 1,2,3-triazole or 1,2,4-triazole (B32235) moiety is another strategy to generate novel bioactive compounds. nih.govsbq.org.br The synthesis of such hybrids can be achieved through several routes. One method involves the reaction of a thiosemicarbazone derivative of a triazole ketone with a cyclizing agent to form the thiadiazole ring. nih.gov

Another versatile approach utilizes the reaction of a thiadiazole-containing intermediate with reagents that build the triazole ring. For example, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be converted to a thiosemicarbazone, which is then cyclized to form the thiadiazole ring. researchgate.net Alternatively, a key building block, 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone, was reacted with ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate to yield a triazole-thiadiazole hybrid. nih.gov These synthetic strategies provide access to a wide range of hybrid molecules for biological screening.

Thiazolidinone and Oxazolidinone Derivatives

Thiazolidin-4-ones and their oxygen analogs, oxazolidinones, are important heterocyclic motifs known for a wide range of pharmacological activities. researchgate.netnih.gov The incorporation of a thiazolidinone or oxazolidinone ring onto the 1,3,4-thiadiazole scaffold has led to the discovery of potent antimicrobial agents. nih.gov The synthesis of these derivatives often starts from a 2-amino-1,3,4-thiadiazole.

For the synthesis of 4-thiazolidinone (B1220212) derivatives, the 2-amino-1,3,4-thiadiazole is first converted into a Schiff base (imine) by reaction with an appropriate aldehyde. nih.gov This imine then undergoes cyclocondensation with a mercaptoacid, such as thioglycolic acid, to yield the 2-(thiazolidin-4-on-3-yl)-1,3,4-thiadiazole structure. A related synthesis involves reacting 2-amino-5-substituted-1,3,4-thiadiazole with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to form a 2-(thiazolidin-4-on-2-ylimino)-1,3,4-thiadiazole scaffold. nih.gov Similarly, oxazolidinone derivatives can be prepared by reacting the Schiff base with α-hydroxy acids or their equivalents. chemmethod.com

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The systematic introduction of various functional groups onto the thiadiazole scaffold is a fundamental approach in medicinal chemistry to establish clear structure-activity relationships (SAR). This involves modifying the core structure with different substituents to optimize potency, selectivity, and pharmacokinetic properties.

Aromatic and Heteroaromatic Substituents

The attachment of aromatic and heteroaromatic rings to the 1,3,4-thiadiazole core is a widely explored strategy. mdpi.com The nature and substitution pattern of these aryl groups can profoundly influence the biological activity. nih.gov For instance, in a series of this compound derivatives bearing a thiochromanone moiety, the substituents on the aromatic part of the thiochromanone significantly affected the antifungal activity. nih.gov

SAR studies have revealed that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate activity. For example, a methoxy (B1213986) group on a phenyl ring attached to the thiadiazole core was found to greatly increase binding affinity and selectivity for human adenosine (B11128) A3 receptors. nih.gov In another study on secretin receptor agonists, a wide range of substitutions on two different phenyl rings of a 1,3,4-thiadiazole scaffold were systematically evaluated to determine steric and electronic effects on activity. nih.gov The introduction of heteroaromatic rings, such as furan (B31954), pyridine, or indole, is also a common tactic to improve biological profiles. nih.govnih.gov

Table 2: Influence of Aromatic Substituents on the Biological Activity of 1,3,4-Thiadiazole Derivatives

| Derivative Series | Substituent Type | Position of Substitution | Observed Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|---|

| N-[3-(4-methoxyphenyl)- rsc.orgmdpi.comtandfonline.comthiadiazol-5-yl]-acetamide | Methoxy (electron-donating) | para-position of phenyl ring | Increased binding affinity | Adenosine A3 receptor antagonist | nih.gov |

| Oxadiazole-thiadiazole hybrids | Nitro (electron-withdrawing) | Phenyl ring | Significant antifungal activity | Antifungal | nih.gov |

| N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Hydroxy (electron-donating) | para-position of C-5 phenyl ring | High cytotoxic activity | Anticancer (SK-MEL-2) | mdpi.com |

| N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amines | Fluoro, Nitro (electron-withdrawing) | para-position of phenyl ring | Higher inhibitory activity than cisplatin | Anticancer (MDA-MB-231) | mdpi.com |

| 2-(Arylazo)-5-aryl-1,3,4-thiadiazoles | Various (NO2, Br, OCH3) | Aryl rings | Modulation of spectroscopic properties | Azo Dyes | mdpi.com |

Aliphatic and Alicyclic Moieties

While aromatic substituents are common, the introduction of aliphatic (e.g., methyl, ethyl, propyl) and alicyclic (e.g., cyclopropyl (B3062369), cyclohexyl) groups is also a valuable strategy for fine-tuning the properties of thiadiazole derivatives. organic-chemistry.org These non-aromatic groups can influence factors such as lipophilicity, metabolic stability, and conformational flexibility, which are critical for drug action.

A notable example is the synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. researchgate.net In this molecule, a simple aliphatic propyl group is attached at the 5-position of the thiadiazole ring, while an alicyclic cyclopropyl group is part of the amide side chain. The cyclopropyl group, in particular, is a popular "bioisostere" for phenyl rings or other larger groups, offering a way to probe space while maintaining or improving activity with lower molecular weight. Studies on such compounds have been conducted to explore their fungicidal and herbicidal activities, with comparative molecular field analysis (CoMFA) used to build models for predicting the activity of newly designed compounds. researchgate.net

Spectroscopic Characterization and Structural Elucidation of N 1,3,4 Thiadiazol 2 Yl Formamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-(1,3,4-Thiadiazol-2-yl)formamide derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons, carbons, and other NMR-active nuclei within the molecule.

¹H-NMR spectroscopy is instrumental in identifying the types and connectivity of protons in a molecule. In the case of this compound derivatives, the spectra typically exhibit characteristic signals for the formyl proton, the NH proton, and the proton on the thiadiazole ring.

For instance, in a study of 5-arylimino-1,3,4-thiadiazole derivatives, the aromatic protons were observed in the range of 7.23–8.27 ppm. dergipark.org.tr The NH proton of the formamide (B127407) group typically appears as a broad singlet at a downfield chemical shift, often above 13 ppm in DMSO-d₆, due to its acidic nature and potential for hydrogen bonding. durham.ac.uk The formyl proton (CHO) also gives a characteristic singlet. The chemical shift of the proton attached to the thiadiazole ring (C5-H) can vary depending on the substituents on the ring.

Table 1: Representative ¹H-NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| (Z)-1-(5-((4-nitrophenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | DMSO-d₆ | Signals observed, but specific shifts for the formamide protons are not detailed in the provided context. nih.gov | Aromatic and other protons |

| 3-phenyl-1,2,4-thiadiazole-5-amine | CDCl₃ | 8.13–8.18 (m, 2H), 7.39–7.45 (m, 3H), 6.32 (br s, 1H) durham.ac.uk | Aromatic and amine protons |

| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | DMSO-d₆ | 7.23–8.27 (m), 2.27–2.57 (s), 8.40–11.28 (br s) dergipark.org.tr | Aromatic, CH₃, and NH protons |

This table is for illustrative purposes and specific data for the parent compound this compound was not available in the search results.

¹³C-NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound derivatives, the spectrum will show distinct signals for the formyl carbonyl carbon and the carbons of the thiadiazole ring.

The carbonyl carbon of the formamide group is typically observed in the downfield region of the spectrum. The carbons of the 1,3,4-thiadiazole (B1197879) ring also have characteristic chemical shifts. For example, in 5-substituted-1,3,4-thiadiazole derivatives, the C2 and C5 carbons of the thiadiazole ring show signals at distinct positions. In one study, the C2 carbon adjacent to the secondary amine was observed between 163.77 and 169.01 ppm, while the C5 carbon was found in the range of 159.56–162.90 ppm. dergipark.org.tr

Table 2: Representative ¹³C-NMR Data for Thiadiazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 3-phenyl-1,2,4-thiadiazole | d₆-DMSO | 180.0, 155.1, 131.8, 129.4, 129.0, 127.0 durham.ac.uk | C=S, C=N, and aromatic carbons |

| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | DMSO-d₆ | 163.77–169.01, 159.56–162.90 | C2 and C5 of thiadiazole ring dergipark.org.tr |

This table is for illustrative purposes and specific data for the parent compound this compound was not available in the search results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands for the N-H, C=O (amide I), C-N, and C=N bonds, as well as vibrations associated with the thiadiazole ring.

Key expected vibrational frequencies include:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹.

C=O stretching (Amide I): A strong absorption band usually found between 1650 and 1700 cm⁻¹.

C=N stretching: Associated with the thiadiazole ring, appearing in the 1600-1650 cm⁻¹ region.

C-S stretching: Vibrations for the carbon-sulfur bond in the thiadiazole ring would be expected at lower frequencies.

In a study of related 1,3,4-thiadiazole derivatives, characteristic IR absorption bands were observed for N-H, C=N, and C-S groups. researchgate.netjocpr.com For example, the IR spectrum of a disubstituted 1,3,4-thiadiazole derivative showed a C=N stretching band at 1604 cm⁻¹ and a C-S band at 1257 cm⁻¹. jocpr.com

Table 3: Characteristic IR Absorption Bands for Thiadiazole Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3500 |

| C=O Stretch (Amide I) | 1650 - 1700 |

| C=N Stretch | 1600 - 1650 |

| C-S Stretch | ~1250 |

This table provides general ranges and specific values can vary based on the full molecular structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for related 1,3,4-thiadiazole derivatives often involve the cleavage of the ring or the loss of small molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. HRMS is a critical tool for confirming the identity of newly synthesized this compound derivatives. durham.ac.uk For instance, in the characterization of a related thiadiazole derivative, HRMS (ES-TOF+) provided an exact mass measurement that confirmed the calculated elemental composition. durham.ac.uk

X-ray Crystallography for Absolute Structure and Conformational Analysis

Detailed crystallographic studies on derivatives of this compound reveal key structural features, including the planarity of the thiadiazole ring system and the conformational orientations of substituents. These studies have been instrumental in confirming the structures of newly synthesized compounds and in understanding the intermolecular interactions that dictate their packing in the solid state.

A notable example is the X-ray crystallographic analysis of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide , a closely related derivative. The study provided comprehensive data on its crystal and molecular structure. nih.gov The compound crystallizes in the triclinic space group P-1, with the acetamido-1,3,4-thiadiazole moiety being essentially planar. This planarity is a significant feature, influencing the potential for π-π stacking interactions in the crystal lattice.

The molecular structure reveals the presence of inversion dimers linked by pairs of N—H···N hydrogen bonds, which form R22(8) ring motifs. These dimers are further organized into chains through intermolecular C—H···O hydrogen bonds. nih.gov Such hydrogen bonding networks are crucial in stabilizing the crystal structure and influencing the physicochemical properties of the compound.

The crystallographic data for N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is summarized in the table below:

| Crystal Data for N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Chemical Formula | C₅H₇N₃OS₂ |

| Formula Weight | 189.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 5.0797 (10) |

| b (Å) | 7.9894 (16) |

| c (Å) | 10.081 (2) |

| α (°) | 91.96 (3) |

| β (°) | 90.94 (3) |

| γ (°) | 105.27 (3) |

| Volume (ų) | 394.32 (14) |

| Z | 2 |

Furthermore, the first single-crystal X-ray diffraction analysis of 5-arylimino-1,3,4-thiadiazole regioisomers has been reported, providing definitive proof of their molecular structure. mdpi.com Specifically, the crystal structures of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one were determined, confirming the (Z)-geometry of these molecules. mdpi.com

The conformational analysis of these derivatives, facilitated by X-ray crystallography, is vital for understanding their interaction with biological targets. The specific arrangement of atoms and functional groups in three-dimensional space dictates the molecule's ability to bind to receptor sites, thereby influencing its pharmacological activity. For instance, the planarity of the thiadiazole ring and the orientation of its substituents can affect how the molecule fits into the active site of an enzyme or receptor.

Theoretical and Computational Chemistry Studies on N 1,3,4 Thiadiazol 2 Yl Formamide Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods have been instrumental in characterizing 1,3,4-thiadiazole (B1197879) derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It has been applied to 1,3,4-thiadiazole derivatives to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and various chemical reactivity descriptors. universci.comuniversci.comnih.gov

DFT calculations, often using the B3LYP functional with basis sets like 6-311G, have been used to confirm the structures of newly synthesized compounds. universci.comuniversci.com There is often excellent agreement between theoretically calculated bond lengths and angles and those determined experimentally through X-ray diffraction. universci.comuniversci.com The calculated HOMO and LUMO energy levels help in understanding the molecule's reactivity, with the HOMO energy indicating the ability to act as an electron donor. nih.govnih.gov The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov Furthermore, DFT has been used to study molecular electrostatic potential (MEP) and non-covalent interactions within these molecular systems.

| DFT Application | Description | Basis Set Example | Reference |

| Geometry Optimization | Calculation of the lowest energy structure, predicting bond lengths and angles. | 6-311G(d,p) | universci.comuniversci.com |

| Frontier Molecular Orbitals | Calculation of HOMO-LUMO energies to assess electronic properties and reactivity. | 6-311++G(d,p) | nih.govrsc.org |

| Reactivity Descriptors | Calculation of parameters like electronegativity, hardness, and softness to predict chemical behavior. | B3LYP/6-311G+2(d,p) | nih.gov |

| Spectroscopic Analysis | Supporting experimental data from IR and NMR spectroscopy. | B3LYP/6-311G | universci.comuniversci.com |

Tautomeric Studies

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in many heterocyclic compounds, including 1,3,4-thiadiazole derivatives. Computational studies have been vital in investigating the equilibrium between different tautomeric forms. For instance, theoretical methods like Hartree-Fock (HF), MP2, and DFT (B3LYP) have been used to study the tautomeric equilibrium between 2-azido-1,3,4-thiadiazole and its cyclic tetrazole form, demonstrating that the azido (B1232118) form is more stable. sciencepublishinggroup.com

Spectroscopic studies, supported by computational analysis, have also confirmed keto-enol tautomerism in certain 1,3,4-thiadiazole derivatives. nih.govdoaj.orgresearchgate.net The ratio of keto to enol forms can be influenced by solvent polarity, with polar aprotic solvents favoring the keto form and non-polar solvents favoring the enol form, as observed through ¹H-NMR and UV-Visible spectroscopy. nih.govresearchgate.net

| Tautomerism Type | Investigated Derivatives | Methods Used | Key Finding | Reference |

| Azide-Tetrazole | 2-azido-1,3,4-thiadiazole derivatives | HF, B3LYP, MP2 | The 2-azido-1,3,4-thiadiazole form is more stable than the fused tetrazole ring tautomer. | sciencepublishinggroup.com |

| Keto-Enol | Derivative with 3-mercaptobutan-2-one and quinazolin-4-one moieties | FTIR, NMR, Mass Spectrometry | Compound exists as keto-enol tautomers, with the equilibrium depending on solvent polarity. | nih.govresearchgate.net |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to understand the interactions of 1,3,4-thiadiazole derivatives with biological targets and to screen for potential new drugs.

Ligand-Protein Interaction Analysis

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues in a protein's active site. For 1,3,4-thiadiazole derivatives, these studies have revealed that binding is often governed by a combination of hydrogen bonds and hydrophobic interactions. psu.edu

For example, docking studies of derivatives with Dihydrofolate reductase (DHFR) showed critical hydrogen bonds with residues like Ser59 and arene-arene interactions with Phe31. nih.gov In studies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), hydrogen bonds with key residues such as GLU885, ASP1046, and ASN923 were identified as crucial for binding affinity. mdpi.com The nitrogen atoms of the 1,3,4-thiadiazole ring itself can act as hydrogen bond acceptors, enhancing the binding. mdpi.com Similarly, interactions with amino acids like GLU 353 and ARG 394 in the estrogen receptor have been highlighted. biointerfaceresearch.com

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Dihydrofolate Reductase (DHFR) | Ser59, Phe31 | Hydrogen bond, Arene-arene | nih.gov |

| VEGFR-2 | GLU885, ASP1046, ASN923 | Hydrogen bond | mdpi.com |

| Estrogen Receptor (ER) | GLU 353, ARG 394, ASP 351 | Hydrogen bond | biointerfaceresearch.com |

| Peptide Deformylase (PDF) | Gly45, Gly89, Glu95, Cys90, Leu91 | Hydrogen bond, Hydrophobic | psu.edu |

| NUDT5 | (Not specified) | Hydrogen bond | researchgate.net |

Binding Affinity Prediction

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol. This score estimates the free energy of binding, with more negative values indicating stronger and more stable interactions. These predictions are valuable for ranking potential drug candidates before their synthesis and experimental testing. psu.edu

For instance, certain 1,3,4-thiadiazole derivatives have shown high predicted binding affinities for various targets. A derivative targeting the estrogen receptor showed a glide score of -9.36 kcal/mol. biointerfaceresearch.com Another compound targeting ADP-sugar pyrophosphatase (NUDT5) exhibited a docking score of -8.9 kcal/mol and a more refined MM-GBSA value of -31.5 kcal/mol. researchgate.net Derivatives targeting the SARS-CoV-2 main protease have shown binding affinities ranging from -6.9 to -8.5 kcal/mol. universci.comuniversci.com These computational predictions help prioritize compounds for further in vitro and in vivo evaluation.

| Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Method | Reference |

| TOH62 | Estrogen Receptor | -9.36 | Glide Score | biointerfaceresearch.com |

| TF62 | Estrogen Receptor | -8.85 | Glide Score | biointerfaceresearch.com |

| Compound L3 | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Docking Score | researchgate.net |

| Compound L3 | ADP-sugar pyrophosphatase (NUDT5) | -31.5 | MM-GBSA | researchgate.net |

| Compound 2f | SARS-CoV-2 Mpro | -8.1 | Binding Affinity | universci.comuniversci.com |

| Compound 3b | SARS-CoV-2 Mpro | -8.3 | Binding Affinity | universci.comuniversci.com |

| Compound 20b | DHFR | -1.6 E (kcal/mol) | Binding Energy | dovepress.com |

| Compound RUS-06 | HIV-1 Protease | -117.69 | Dock Score | researchgate.net |

Identification of Potential Molecular Targets

A significant application of computational studies, particularly molecular docking, is the identification of potential protein targets for a given class of compounds. For 1,3,4-thiadiazole derivatives, in silico approaches have suggested a wide array of molecular targets implicated in various diseases, especially cancer and infectious diseases. researchgate.netmdpi.com These findings guide further biological assays to validate the predicted activity.

| Identified Molecular Target | Therapeutic Area | Reference |

| Dihydrofolate Reductase (DHFR) | Anticancer, Antimicrobial | nih.govdovepress.com |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer (Anti-angiogenesis) | mdpi.com |

| Estrogen Receptor (ER) | Anticancer (Breast Cancer) | biointerfaceresearch.com |

| Focal Adhesion Kinase (FAK) | Anticancer | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | mdpi.com |

| c-Src/Abl Tyrosine Kinase | Anticancer | researchgate.net |

| Carbonic Anhydrase (CA) | Diuretic, Antiglaucoma | researchgate.netmdpi.com |

| Peptide Deformylase (PDF) | Antibacterial | psu.edu |

| ADP-sugar pyrophosphatase (NUDT5) | Anticancer (Breast Cancer) | researchgate.net |

| Kinase ThiM (Klebsiella pneumoniae) | Antibacterial | nih.govrsc.org |

| HIV-1 Protease | Antiviral | researchgate.net |

| SARS-CoV-2 Main Protease | Antiviral | universci.comuniversci.com |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules and in understanding the structural features that govern their therapeutic effects. A more advanced, three-dimensional approach, Comparative Molecular Field Analysis (CoMFA), further elucidates the steric and electrostatic field requirements for optimal interaction with a biological target.

Predictive Modeling for Biological Activity

Predictive QSAR models have been successfully developed for various classes of 1,3,4-thiadiazole derivatives to forecast their biological activities, including antimicrobial and anticancer effects. These models are built by correlating a range of molecular descriptors with experimentally determined biological data.

For instance, a 3D-QSAR study on a series of novel 1,3,4-thiadiazole xylofuranose (B8766934) derivatives with fungicidal properties utilized CoMFA to understand the structural requirements for their activity. nih.gov The resulting CoMFA model provided insights into the favorable and unfavorable steric and electrostatic interactions, guiding the design of more potent fungicidal agents. nih.gov The statistical robustness of such models is crucial, with high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²) indicating strong predictive power.

In another study, 2D-QSAR models were generated for 1,3,4-thiadiazole derivatives as antitubulin agents. researchgate.net The developed models were based on descriptors such as polarizability, molar volume, and the partition coefficient (logP), highlighting the importance of these physicochemical properties in their biological activity. researchgate.net The predictive capacity of these models was validated using an external set of compounds, demonstrating their utility in screening new derivatives. researchgate.net

The table below summarizes the findings from a representative QSAR study on 1,3,4-thiadiazole derivatives, showcasing the correlation between molecular descriptors and biological activity.

| Descriptor Category | Specific Descriptor | Correlation with Activity | Implication for N-(1,3,4-Thiadiazol-2-yl)formamide Derivatives |

| Topological | Molecular Connectivity Indices | Positive | Increased branching may enhance activity. |

| Electronic | Dipole Moment | Negative | Lower dipole moments might be favorable for activity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Positive | Increased lipophilicity could lead to better biological performance. |

| Steric | Molar Refractivity | Positive | Bulkier substituents may improve interaction with the target. |

This table is a generalized representation based on common findings in QSAR studies of heterocyclic compounds and may not directly reflect a specific study on this compound itself.

Biological Activity and Mechanistic Insights of N 1,3,4 Thiadiazol 2 Yl Formamide and Its Derivatives

Investigations into Antimicrobial Activity

The emergence of drug-resistant pathogens presents a major challenge to public health, necessitating the development of novel antimicrobial agents. nih.gov Derivatives of 1,3,4-thiadiazole (B1197879) have shown promise as a source of new compounds with antibacterial, antifungal, and antimycobacterial properties. nih.govbepls.comresearchgate.net The presence of the nitrogen-sulfur heterocyclic ring is considered a key structural feature contributing to their biological activity. nih.gov

Antibacterial Activity (in vitro evaluation)

Numerous studies have demonstrated the in vitro antibacterial activity of N-(1,3,4-Thiadiazol-2-yl)formamide derivatives against a variety of Gram-positive and Gram-negative bacteria. nih.govijpcbs.comrsc.org The agar (B569324) diffusion method and paper disc diffusion technique are commonly employed to evaluate the antibacterial efficacy of these compounds, with the zone of inhibition being a key parameter for assessing activity. nih.govijpcbs.com

For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus, Bacillus cereus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). ijpcbs.com The results indicated that some of the synthesized compounds exhibited significant antibacterial activity, with the degree of inhibition varying depending on the specific substituent on the thiadiazole nucleus. nih.govijpcbs.com In another study, newly synthesized 1,3,4-thiadiazole derivatives showed inhibitory effects against Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus. rsc.org

It has been observed that even minor structural modifications to the substituent groups on the 1,3,4-thiadiazole ring can significantly impact the antibacterial activity of the resulting derivatives. ijpcbs.com

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Substituted 1,3,4-thiadiazoles | Staphylococcus aureus, Bacillus cereus | Significant activity | ijpcbs.com |

| Substituted 1,3,4-thiadiazoles | Escherichia coli, Pseudomonas aeruginosa | Significant activity | ijpcbs.com |

| 1,3,4-Thiadiazole derivatives | Klebsiella pneumoniae, Staphylococcus hominis | Inhibitory effect | rsc.org |

| 1,3,4-Thiadiazole derivatives | Staphylococcus epidermidis, alpha Streptococcus haemolyticus | Inhibitory effect | rsc.org |

Antifungal Activity (in vitro evaluation)

Derivatives of this compound have also been extensively investigated for their in vitro antifungal properties against a range of fungal pathogens, including various Candida species and other molds. researchgate.netnih.govnih.govnih.gov The antifungal activity of these compounds is often evaluated using methods like the cup-plate agar diffusion method or microdilution broth method to determine the minimum inhibitory concentration (MIC). nih.govnih.govwjpmr.com

Several studies have reported promising antifungal activity for certain 1,3,4-thiadiazole derivatives. For example, a series of N-(1,3,4-thiadiazol-2-yl)-4-oxo-thiochroman-2-yl-formamide derivatives were synthesized and tested for their antifungal activity. nih.gov Some of these compounds demonstrated better antifungal activity against Epidermophyton floccosum and Mucor racemosus than the standard drug fluconazole (B54011), with MIC values as low as 8 μg/mL. nih.gov Another study found that some synthesized 1,3,4-thiadiazole derivatives showed good activity against various fungal strains, with their effectiveness being comparable to standard antifungal drugs. nih.gov

The mechanism of antifungal action for some 1,3,4-thiadiazole derivatives is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.govnih.gov Docking studies have suggested that these compounds may interact with the fungal enzyme 14-α-sterol demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. nih.govnih.gov Other research indicates that some derivatives may disrupt cell wall biogenesis, leading to altered cell morphology and leakage of cellular contents. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

| N-(1,3,4-thiadiazol-2-yl)-4-oxo-thiochroman-2-yl-formamide derivatives | Epidermophyton floccosum, Mucor racemosus | Better than fluconazole (MIC 8 μg/mL) | nih.gov |

| Substituted 1,3,4-thiadiazoles | Various fungal strains | Good activity, comparable to standard | nih.gov |

| 1,3,4-Thiadiazole derivatives | Candida species | Notable antifungal effects | nih.govnih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species, molds | Potent antifungal agent (MIC 8-96 μg/ml) | researchgate.net |

Antitubercular and Antimycobacterial Activity (in vitro evaluation)

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. connectjournals.com Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with potential antitubercular and antimycobacterial activity. acs.orgcbijournal.com In vitro screening of these compounds is often conducted against Mycobacterium tuberculosis H37Rv and other mycobacterial strains like Mycobacterium smegmatis. acs.orgnih.gov

Several studies have identified 1,3,4-thiadiazole derivatives with significant inhibitory activity against M. tuberculosis. In one study, a series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and evaluated, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showing the highest inhibitory activity. acs.orgcolab.ws Another research effort synthesized a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives and found that some compounds possessed good antitubercular activity with notable MIC values. nih.gov Specifically, compounds designated as 5g and 7a were identified as potent antimycobacterial agents. nih.gov

The development of novel 1,3,4-thiadiazole derivatives continues to be an active area of research in the fight against tuberculosis. researchgate.net

Table 3: In Vitro Antitubercular/Antimycobacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity | Reference |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Mycobacterium tuberculosis H37Rv | Highest inhibitory activity | acs.orgcolab.ws |

| 2-(4-chlorophenylamino)-5-(4-aminophenyl)-1,3,4-thiadiazole | Mycobacterium tuberculosis | 57% inhibition | acs.org |

| Compound 5g | Mycobacterium smegmatis MC-155 | Good antitubercular activity (MIC 65.74) | nih.gov |

| Compound 7a | Mycobacterium smegmatis MC-155 | Good antitubercular activity (MIC 40.86) | nih.gov |

Exploration of Anticancer/Antiproliferative Activity

The 1,3,4-thiadiazole scaffold is a key feature in several compounds investigated for their potential as anticancer agents. bepls.comresearchgate.net These derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines and to understand their underlying mechanisms of action at the cellular level. bepls.com

In Vitro Cytotoxicity on Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. These include breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC-3), chronic myelogenous leukemia (K562), colon cancer (HCT-116, HT-29), and liver cancer (HepG-2). sioc-journal.cnmdpi.comnih.govnih.govnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to assess the antiproliferative activity of these compounds. sioc-journal.cn

The cytotoxic activity of these derivatives is often dependent on the specific substituents attached to the 1,3,4-thiadiazole ring. For instance, a study on novel 1,3,4-thiadiazole derivatives found that some compounds exhibited good antiproliferative activities against PC-3, MDA-MB-231, and K562 cell lines. sioc-journal.cn In another study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.govnih.gov The results showed that one particular compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, displayed the strongest antiproliferative activity against both cell lines. nih.govnih.gov Importantly, many of these studies also investigate the selectivity of the compounds, comparing their cytotoxicity towards cancer cells versus normal cell lines to identify candidates with a favorable therapeutic window. nih.govnih.govrsc.org

Table 4: In Vitro Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | nih.gov |

| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | MCF-7 | 3.26 - 15.7 | mdpi.com |

| 4-fluorobenzyl derivative (1h) | SKOV-3 | 3.58 | mdpi.com |

| 4-fluorobenzyl derivative (1l) | A549 | 2.79 | mdpi.com |

| Imidazothiadiazole derivative (43c) | CEM, HeLa, L1210 | 0.78 - 1.6 | mdpi.com |

Mechanisms of Action at the Cellular Level

Understanding the mechanisms by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research in this area has pointed to several cellular pathways and processes that are modulated by these compounds.

One of the key mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. bepls.comrsc.org Studies have shown that some 1,3,4-thiadiazole derivatives can trigger apoptosis through the activation of caspases, such as Caspase-3 and Caspase-8, and by modulating the expression of apoptosis-related proteins like Bax. nih.govnih.gov For example, in silico studies have suggested that the mechanism of action for some new 1,3,4-thiadiazole derivatives is connected with the activities of Caspase 3 and Caspase 8 and the activation of BAX proteins. nih.govnih.gov

Another important mechanism is the interference with the cell cycle progression of cancer cells. rsc.org Some derivatives have been shown to cause cell cycle arrest at different phases, such as the G2/M phase. rsc.org This disruption of the normal cell cycle can prevent cancer cell proliferation. For instance, one study found that a specific 1,3,4-thiadiazole derivative arrested breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.org

Furthermore, some 1,3,4-thiadiazole derivatives have been investigated as inhibitors of specific molecular targets that are critical for cancer cell growth and survival, such as protein kinases like tyrosine kinases. bepls.com By inhibiting these kinases, these compounds can disrupt the signaling pathways that promote cancer cell proliferation. bepls.com

Table 5: Cellular Mechanisms of Action of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cellular Mechanism | Cancer Cell Line | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Activation of Caspase 3, Caspase 8, and BAX proteins (in silico) | MCF-7, MDA-MB-231 | nih.govnih.gov |

| Derivative 19 | G2/M phase cell cycle arrest, apoptosis induction | MCF-7 | rsc.org |

| Derivative 6b | Induction of necrosis | MCF-7 | rsc.org |

| 1,3,4-thiadiazole derivatives | Inhibition of tyrosine kinases | Various | bepls.com |

Enzyme Inhibition Studies

The mechanism of action for many 1,3,4-thiadiazole derivatives involves the targeted inhibition of specific enzymes that are critical for cancer cell survival and proliferation.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov Tetrahydrofolate is essential for the synthesis of precursors for DNA, RNA, and proteins. nih.govnih.gov Consequently, inhibiting DHFR leads to the disruption of DNA replication and cell death, making it an important therapeutic target. nih.gov Antifolates that suppress the DHFR enzyme have been a focus of research for their therapeutic efficiency. nih.gov The discovery of new molecules, including those with a 1,3,4-thiadiazole core, as DHFR inhibitors is a promising avenue for developing new treatments. nih.govgoogle.com

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. core.ac.uk Certain isoforms, particularly CA IX, XII, and XIV, are predominantly found in tumor cell membranes and are linked to cancer progression. nih.gov Therefore, CA inhibitors represent a novel class of anticancer agents.

Derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) are potent inhibitors of CA isozymes II and IV, with inhibition constants in the nanomolar range. nih.gov Studies on 2-substituted 1,3,4-thiadiazole-5-sulfonamides , including 2-formylamino-1,3,4-thiadiazole-5-sulfonamide , showed significant inhibitory activity against CA II. nih.gov A series of 1,3,4-thiadiazole-thiazolidinone derivatives (7a–j) were synthesized as CA inhibitors, with compound 7i (IC50 = 0.402 ± 0.017 μM) being more potent than the standard drug acetazolamide. rsc.org Kinetic analysis revealed that compound 7i binds to the enzyme in a competitive manner. rsc.org

Table 4: Carbonic Anhydrase (CA) Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Series | Target Isozyme | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-2-sulfonamide derivatives | CA II, CA IV | 10⁻⁸–10⁻⁹ M (Ki) | nih.gov |

| 2-Formylamino-1,3,4-thiadiazole-5-sulfonamide | CA II | 1.91 x 10⁻⁷ M (I50) | nih.gov |

| 1,3,4-Thiadiazole-thiazolidinone derivative (7i) | CA | 0.402 ± 0.017 μM (IC50) | rsc.org |

| Acetazolamide (Reference) | CA | 0.998 ± 0.046 μM (IC50) | rsc.org |

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. nih.gov Honokiol, a natural compound, is known to induce cell cycle arrest through the regulation of CDKs. nih.gov Inspired by such mechanisms, researchers have explored 1,3,4-thiadiazole derivatives as CDK inhibitors.